molecular formula C24H50O5S B14203963 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL CAS No. 845801-61-8

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL

Katalognummer: B14203963
CAS-Nummer: 845801-61-8
Molekulargewicht: 450.7 g/mol
InChI-Schlüssel: YGUXBFVURSNTTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanyl group and multiple ether linkages, which contribute to its distinct chemical behavior

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL typically involves the reaction of a long-chain alcohol with a sulfanyl-containing reagent under controlled conditions. One common method includes the use of thiol-ene click chemistry, where a thiol group reacts with an alkene in the presence of a photoinitiator to form the desired sulfanyl compound. The reaction is usually carried out under UV light to facilitate the formation of the sulfanyl-ether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur compounds.

    Substitution: New ether derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL involves its interaction with molecular targets through its sulfanyl and ether groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,6,9,12-Tetraoxatetracosan-1-ol: Similar in structure but lacks the sulfanyl group.

    3,6,9,12-Tetraoxapentacosan-1-ol: Another ether-containing compound with a different chain length.

    3,6,9,12-Tetraoxatridecan-1-ol: A shorter chain ether compound with similar reactivity.

Uniqueness

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

845801-61-8

Molekularformel

C24H50O5S

Molekulargewicht

450.7 g/mol

IUPAC-Name

2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O5S/c25-15-17-27-19-21-29-23-22-28-20-18-26-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-24-30/h25,30H,1-24H2

InChI-Schlüssel

YGUXBFVURSNTTH-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.